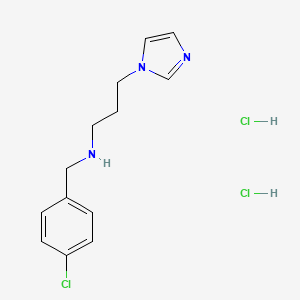![molecular formula C15H24N4 B6086437 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B6086437.png)
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine, also known as MCPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MCPP is a derivative of piperazine and is commonly used as a pharmacological tool to study the effects of serotonin receptors in the central nervous system.
Mecanismo De Acción
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine acts as a partial agonist at the 5-HT2C receptor subtype, which leads to the activation of downstream signaling pathways. The exact mechanism of action is still not fully understood, but it is believed that 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine may alter the activity of various neurotransmitters in the brain, including serotonin and dopamine.
Biochemical and Physiological Effects
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine has been shown to have a range of biochemical and physiological effects, including alterations in mood, appetite, and anxiety levels. 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine has also been shown to increase the release of various hormones, including cortisol and prolactin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine is a useful pharmacological tool for studying the effects of serotonin receptors in the central nervous system. However, there are some limitations to its use, including its potential for off-target effects and its relatively low potency compared to other pharmacological tools.
Direcciones Futuras
There are several potential future directions for research involving 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine. One area of interest is the development of more potent and selective 5-HT2C receptor agonists that could be used as therapeutic agents for various disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine and its potential for off-target effects. Finally, there is a need for more research on the potential therapeutic applications of 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine in various disease states.
Métodos De Síntesis
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine can be synthesized through a multi-step process involving the reaction of 3-methylcyclohexylamine with 2-chloropyrimidine followed by the addition of piperazine. The resulting compound can then be purified through various chromatographic techniques to obtain a high purity product.
Aplicaciones Científicas De Investigación
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine has been used extensively in scientific research to study the effects of serotonin receptors in the central nervous system. Specifically, 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine is used as a pharmacological tool to study the 5-HT2C receptor subtype, which is implicated in various physiological processes including appetite regulation, anxiety, and mood regulation.
Propiedades
IUPAC Name |
2-[4-(3-methylcyclohexyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-13-4-2-5-14(12-13)18-8-10-19(11-9-18)15-16-6-3-7-17-15/h3,6-7,13-14H,2,4-5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKZLAQFMCTJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methylcyclohexyl)piperazin-1-yl]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-2-(5-methyl-2-thienyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6086358.png)
![5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086363.png)
![N-(2,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6086365.png)
![2-amino-7-[(2-methoxyquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6086371.png)
![2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6086375.png)

![7-(2,3-difluorobenzyl)-2-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086387.png)
![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-methyl-4-phenylpiperazine](/img/structure/B6086395.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-diethylacetamide](/img/structure/B6086398.png)
![3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone](/img/structure/B6086413.png)
![1-{4-[(3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B6086414.png)
![5-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B6086415.png)

![2-(1-benzofuran-2-ylmethyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086425.png)